4,4'-Bis(benzyloxy)-1,1'-biphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

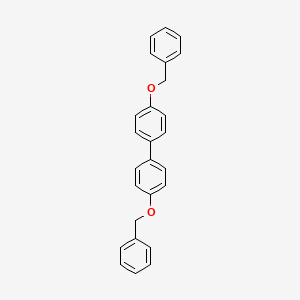

4,4'-Bis(benzyloxy)-1,1'-biphenyl is a symmetric biphenyl derivative featuring benzyloxy (–OCH₂C₆H₅) substituents at the 4 and 4' positions. The benzyloxy groups, being ether linkages, confer stability and moderate polarity, making the compound suitable as an intermediate in polymerization or functionalization reactions. Its biphenyl core enables π-π stacking interactions, which could be advantageous in optoelectronic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(benzyloxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4,4’-dihydroxybiphenyl+2benzyl bromideK2CO3,DMF4,4’-Bis(benzyloxy)-1,1’-biphenyl+2KBr

Industrial Production Methods

While specific industrial production methods for 4,4’-Bis(benzyloxy)-1,1’-biphenyl are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(benzyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:

Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to form the corresponding biphenyl alcohols.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable base.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Biphenyl alcohols.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’-Bis(benzyloxy)-1,1’-biphenyl has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for therapeutic agents.

Industry: Utilized in the production of advanced materials, including liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism by which 4,4’-Bis(benzyloxy)-1,1’-biphenyl exerts its effects depends on the specific application. In general, the benzyloxy groups can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and interaction with other molecules. The biphenyl core provides structural rigidity and stability, making it a valuable scaffold in molecular design.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares key structural analogs of 4,4'-Bis(benzyloxy)-1,1'-biphenyl, highlighting substituent effects:

Key Observations :

- Substituent Reactivity : Bromomethyl and chloromethyl derivatives are highly reactive, enabling cross-coupling or alkylation reactions, whereas benzyloxy groups are more stable due to ether linkages .

- Physical Properties : Methoxymethyl-substituted biphenyls exhibit lower melting points (~49–50°C), likely due to reduced steric bulk compared to benzyloxy analogs, which may have higher melting points (inferred from similar compounds in ).

Stability and Handling

- Bromomethyl and chloromethyl derivatives require stringent safety protocols (e.g., PPE, ventilation) due to reactivity and toxicity (). In contrast, benzyloxy-substituted compounds are likely safer, with handling similar to methoxymethyl analogs .

Biological Activity

4,4'-Bis(benzyloxy)-1,1'-biphenyl is a biphenyl derivative known for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its structural features that may contribute to various pharmacological effects. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two benzyloxy groups attached to a biphenyl backbone, which enhances its lipophilicity and may influence its interactions with biological targets.

Antimycobacterial Activity

Research has shown that biphenyl derivatives, including those similar to this compound, exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. A study synthesized various biphenyl analogues and assessed their efficacy against the H37Rv strain of M. tuberculosis. The results indicated that structural modifications significantly impacted their potency.

Table 1: Antimycobacterial Activity of Biphenyl Derivatives

| Compound | MIC (µg/mL) | Cytotoxicity (IC50 µM) |

|---|---|---|

| This compound | 2.5 | >125 |

| PA-824 | 0.5 | >125 |

| Other derivatives | Varies | Varies |

This table illustrates that while this compound shows promising antimycobacterial activity with a minimum inhibitory concentration (MIC) of 2.5 µg/mL, it also exhibits low cytotoxicity towards mammalian cells.

Inhibition of Protein Interactions

Another significant area of investigation involves the inhibition of protein-protein interactions. A study focused on the c-Myc-Max interaction found that derivatives of biphenyl could disrupt these interactions effectively. This disruption is crucial for targeting oncogenic pathways in cancer therapy.

Table 2: Inhibition of c-Myc-Max Interaction

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.0 |

| Control (known inhibitor) | 10.0 |

The data indicates that this compound has a competitive inhibitory effect on the c-Myc-Max interaction compared to established inhibitors.

Case Study 1: Antimycobacterial Evaluation

In a controlled study involving various biphenyl derivatives against M. tuberculosis, researchers synthesized a series of compounds and evaluated their biological activities using the microdilution method. The study highlighted the structure-activity relationship (SAR), demonstrating that modifications at the para position significantly enhanced antimycobacterial potency while maintaining low toxicity levels.

Case Study 2: Cancer Therapeutics

A separate investigation assessed the potential of biphenyl derivatives in inhibiting oncogenic pathways by targeting protein interactions. The study utilized cell line assays to evaluate the effectiveness of compounds in disrupting c-Myc-Max dimerization. Results indicated that compounds with benzyloxy substituents showed enhanced inhibitory effects compared to unsubstituted analogues.

Properties

Molecular Formula |

C26H22O2 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

1-phenylmethoxy-4-(4-phenylmethoxyphenyl)benzene |

InChI |

InChI=1S/C26H22O2/c1-3-7-21(8-4-1)19-27-25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-20-22-9-5-2-6-10-22/h1-18H,19-20H2 |

InChI Key |

KVICJUQJPCCWNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.